N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a toluenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide typically involves the reaction of 4-toluenesulfonyl chloride with N,N-diisopropylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-diisopropylamine hydrochloride
- 2-Diisopropylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)-N-propan-2-ylpropan-2-amine hydrochloride
Uniqueness
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diisopropylamino group with a toluenesulfonamide moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
1207188-97-3 |
---|---|
Molecular Formula |
C15H26N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O2S/c1-12(2)17(13(3)4)11-10-16-20(18,19)15-8-6-14(5)7-9-15/h6-9,12-13,16H,10-11H2,1-5H3 |
InChI Key |
JRONOUVIFWVXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.